TAH-19 Exhibits Enhanced MDM2 Binding Affinity Compared to the Reference Antagonist Nutlin-3
TAH-19 demonstrates a lower inhibition constant (Ki) for MDM2 compared to the widely used reference antagonist Nutlin-3, indicating higher binding affinity for the target. The Ki of TAH-19 for MDM2 is 58 nmol/L . In contrast, the reported Ki of Nutlin-3 for MDM2 in similar biochemical assays is 90 nmol/L .
| Evidence Dimension | Inhibition constant (Ki) for MDM2 |
|---|---|
| Target Compound Data | 58 nmol/L |
| Comparator Or Baseline | Nutlin-3: 90 nmol/L |
| Quantified Difference | TAH-19 demonstrates a 1.55-fold higher binding affinity (lower Ki) for MDM2 compared to Nutlin-3. |
| Conditions | Biochemical assay measuring inhibition of the p53-MDM2 protein-protein interaction. |
Why This Matters
Higher target binding affinity implies that TAH-19 can achieve equivalent target engagement at lower concentrations, which is critical for reducing potential off-target effects in cell-based assays and improving the interpretability of p53 pathway activation studies.
